molecular formula C9H7ClF3NO2 B1334410 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate CAS No. 2366-82-7

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Cat. No.: B1334410
CAS No.: 2366-82-7
M. Wt: 253.6 g/mol
InChI Key: TYSCZMZABCQYNK-UHFFFAOYSA-N
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Scientific Research Applications

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate has a wide range of scientific research applications, including:

Safety and Hazards

While specific safety and hazards data for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chlorophenyl isocyanate+2,2,2-trifluoroethanol2,2,2-Trifluoroethyl 3-chlorophenylcarbamate\text{3-chlorophenyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} 3-chlorophenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are usually conducted in aqueous or organic solvents.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted carbamate derivatives.

    Oxidation Reactions: Formation of oxidized carbamate derivatives.

    Reduction Reactions: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate involves the inhibition of specific enzymes and proteins. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as an inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(3-chlorophenyl)carbamate
  • 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
  • 2,2,2-Trifluoroethyl 2-chlorophenylcarbamate

Uniqueness

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and membrane permeability, making it a more effective inhibitor compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCZMZABCQYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397176
Record name 2,2,2-trifluoroethyl 3-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-82-7
Record name 2,2,2-trifluoroethyl 3-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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